Propan-2-yl N-[(4-aminophenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate is a chemical compound with the molecular formula C11H17ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl N-[(4-aminophenyl)methyl]carbamate typically involves the reaction of isopropyl chloroformate with 4-aminobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl N-[(4-aminophenyl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl N-[(4-nitrophenyl)methyl]carbamate
- Propan-2-yl N-[(4-hydroxyphenyl)methyl]carbamate
- Propan-2-yl N-[(4-methylphenyl)methyl]carbamate
Uniqueness
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate is unique due to its specific amino group, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
propan-2-yl N-[(4-aminophenyl)methyl]carbamate |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)15-11(14)13-7-9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
InChI Key |
DMMPZXOYXNXNOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NCC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.